molecular formula C14H11N3O B1266926 3-(2-aminophenyl)quinoxalin-2(1H)-one CAS No. 91658-79-6

3-(2-aminophenyl)quinoxalin-2(1H)-one

Cat. No. B1266926
CAS RN: 91658-79-6
M. Wt: 237.26 g/mol
InChI Key: IAPFVKXVLLERHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(2-aminophenyl)quinoxalin-2(1H)-one derivatives involves several methods, including starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one to obtain amino, bromo, chloro, and other derivatives through various chemical reactions. Techniques such as oxidative cyclization have been employed for the synthesis of related compounds, highlighting the versatility and adaptability of synthetic strategies to produce a wide range of quinoxalines (Didenko et al., 2015; Faizi et al., 2018).

Molecular Structure Analysis

Quinoxalines, including 3-(2-aminophenyl)quinoxalin-2(1H)-one, possess a nitrogen-embedded heterocyclic structure that offers unique electronic and structural properties. These properties have been characterized using techniques like NMR, MS, IR, UV–vis, and X-ray, providing a comprehensive understanding of their molecular framework and laying the groundwork for further functionalization and application (Faizi et al., 2018).

Chemical Reactions and Properties

Quinoxalin-2(1H)-one derivatives participate in various chemical reactions, including Passerini- and Ugi-type reactions, which facilitate the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-amino acids. These reactions underscore the compound's reactivity and potential for creating complex molecules (Madhu et al., 2022).

Physical Properties Analysis

The physical properties of 3-(2-aminophenyl)quinoxalin-2(1H)-one derivatives, such as solubility, melting points, and stability, are crucial for their application in material science and organic chemistry. These properties are influenced by the molecular structure and substituents on the quinoxaline core.

Chemical Properties Analysis

The chemical properties, including the reactivity towards different reagents, potential for substitution reactions, and the ability to form various derivatives, are key aspects of 3-(2-aminophenyl)quinoxalin-2(1H)-one chemistry. The compound's versatility is demonstrated through its use in synthesizing a broad range of quinoxaline derivatives with potential application in various fields, excluding those related to pharmacology (Ghosh & Das, 2020).

Scientific Research Applications

Chemical Synthesis and Functionalization

Quinoxalin-2(1H)-one derivatives, including 3-(2-aminophenyl)quinoxalin-2(1H)-one, play a significant role in chemical synthesis. They are used as key structural motifs in bioactive natural products and synthetic drugs. Recent research has focused on the synthesis and functionalization of these compounds. For instance, a metal-free C3-alkoxycarbonylation process has been developed for preparing various quinoxaline-3-carbonyl compounds, which are crucial for drug synthesis (Xie et al., 2019). Additionally, a comprehensive review highlighted the C–H bond functionalization of quinoxalin-2(1H)-one, focusing on modifications like arylation, amination, and acylation (Ghosh & Das, 2020).

Pharmaceutical Applications

Quinoxalin-2(1H)-one derivatives are integral in pharmaceutical research due to their potential antimicrobial and anticancer properties. A study synthesized variously substituted quinoxalin-3-ones to evaluate their antimicrobial and anticancer activities, although the results showed only moderate activity against certain bacteria strains (Sanna et al., 1998).

Innovative Synthesis Techniques

Recent advancements in synthesis techniques for quinoxalin-2(1H)-one derivatives have been remarkable. For example, a one-pot selective synthesis method using a Ugi 4CR/catalytic aza-Wittig sequence was developed to produce multisubstituted quinoxalin-2(1H)-ones (Yan et al., 2018). Another notable method involves a metal-free visible-light-induced C–H/C–H cross-dehydrogenative-coupling process, which provides an efficient and environmentally friendly method to synthesize 3-oxyalkylated quinoxalin-2(1H)-ones (Wei et al., 2018).

Advanced Functionalization Approaches

Advanced functionalization approaches for quinoxalin-2(1H)-ones have also been explored. A method for the acid-promoted direct C–H carbamoylation of quinoxalin-2(1H)-ones using isocyanide in water has been described, offering an environmentally friendly strategy for constructing drug-like structures (Li et al., 2022). Similarly, a study on the Selectfluor-mediated regioselective C-3 functionalization of quinoxalin-2(1H)-ones highlighted the synthesis of various functionalized derivatives (Sonam et al., 2023).

Safety And Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-(2-aminophenyl)-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O/c15-10-6-2-1-5-9(10)13-14(18)17-12-8-4-3-7-11(12)16-13/h1-8H,15H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPFVKXVLLERHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40919607
Record name 3-(2-Aminophenyl)quinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40919607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49667741
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-(2-aminophenyl)quinoxalin-2(1H)-one

CAS RN

91658-79-6
Record name NSC97031
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97031
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-Aminophenyl)quinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40919607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
VA Mamedov, SF Kadyrova, NA Zhukova… - Tetrahedron, 2014 - Elsevier
A protocol has been developed for the efficient synthesis of structurally diverse 4-(benzimidazol-2-yl)quinolines via reactions of 3-(2-aminophenyl)quinoxalin-2(1H)-ones and ketones, …
Number of citations: 22 www.sciencedirect.com
X Sun, J Han, J Chen, H Zhang… - … OF PAPERS OF THE …, 2016 - labs.chem.ucsb.edu
Benzazepine moiety occurs frequently in both natural and synthetic drugs and is of highly biological interest. The usage of this class of compound is not merely confined to the …
Number of citations: 0 labs.chem.ucsb.edu
AV Bogdanov, VF Mironov - Russian Journal of General Chemistry, 2015 - Springer
Condensation of isatin with aromatic amines is a convenient method of the synthesis of isatin-3-imines (Schiff bases) having a wide spectrum of biological activity like anticonvulsant, …
Number of citations: 6 link.springer.com
VA Mamedov, VR Galimullina, NA Zhukova… - Tetrahedron …, 2014 - Elsevier
A novel and efficient procedure for the synthesis of structurally diverse benzimidazolylquinolines has been realized through a new acid-catalyzed quinoxalinone–benzimidazole …
Number of citations: 15 www.sciencedirect.com
I Fryšová, Z Trávníček, J Slouka, P Cankařa - Arkivoc, 2011 - arkat-usa.org
The diazosulfonates obtained by diazocoupling of 2-(3-oxo-3, 4-dihydroquinoxalin-2-yl) benzenediazonium chloride and its 6, 7-dimethyl-derivative 2a, b with sodium sulfite decompose …
Number of citations: 2 www.arkat-usa.org
FO TAIWO, DA AKINPELU, CA OBAFEMI - researchgate.net
Some quinoxaline derivatives 1-8 were synthesized and screened in vitro for their growth inhibitory activity against nine strains of Gram-positive and four strains of Gram-negative …
Number of citations: 0 www.researchgate.net
A Irfan, OA Tahir, M Umer, S Ahmad… - World J Pharm …, 2017 - researchgate.net
Quinoxaline moieties are nitrogen containing heterocyclic derivatives which have broad spectrum biological and pharmaceutical applications. The quinoxaline derivatives are used for …
Number of citations: 6 www.researchgate.net
VA Mamedov, VA Mamedov - Quinoxalines: Synthesis, Reactions …, 2016 - Springer
Benzimidazole derivatives have provided a large number of biologically active compounds that have been intensively used in medicinal chemistry as drugs (Elzahabi in Eur J Med …
Number of citations: 2 link.springer.com
LA Mohammed, MA Farhan, SA Dadoosh… - …, 2023 - thieme-connect.com
Benzimidazole is a heterocyclic compound formed by fusing the benzene ring with an imidazole ring that contains two nitrogen atoms. Benzimidazole and its derivatives are prepared in …
Number of citations: 3 www.thieme-connect.com
G Olayiwola, CA Obafemi, FO Taiwo - African Journal of Biotechnology, 2007 - ajol.info
Eight quinoxalinone derivatives were synthesized and investigated for some neuropharmacological effects (analgesia, sedation, convulsion, anxiety, memory and psychosis) in mice …
Number of citations: 94 www.ajol.info

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